(5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Medicinal Chemistry Physicochemical Profiling Lead Optimization

(5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 898406-35-4, PubChem CID is a synthetic heterocyclic small molecule with molecular formula C₁₈H₂₂BrN₅O₂ and molecular weight 420.3 g/mol. It belongs to the aryl-piperazinyl-pyridazine class and is primarily procured as a research-grade building block or screening compound.

Molecular Formula C18H22BrN5O2
Molecular Weight 420.311
CAS No. 898406-35-4
Cat. No. B2370341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
CAS898406-35-4
Molecular FormulaC18H22BrN5O2
Molecular Weight420.311
Structural Identifiers
SMILESC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br
InChIInChI=1S/C18H22BrN5O2/c19-15-5-4-14(26-15)18(25)24-12-10-23(11-13-24)17-7-6-16(20-21-17)22-8-2-1-3-9-22/h4-7H,1-3,8-13H2
InChIKeyZJJKEPYWQAAOBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 898406-35-4): Core Chemical Identity and Procurement Baseline


(5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 898406-35-4, PubChem CID 7292424) is a synthetic heterocyclic small molecule with molecular formula C₁₈H₂₂BrN₅O₂ and molecular weight 420.3 g/mol [1]. It belongs to the aryl-piperazinyl-pyridazine class and is primarily procured as a research-grade building block or screening compound. The molecule contains a 5-bromofuran-2-carbonyl group linked via a piperazine ring to a 6-(piperidin-1-yl)pyridazine moiety.

Why In-Class Piperazinyl-Pyridazine Derivatives Cannot Substitute for (5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone


Within the aryl-piperazinyl-pyridazine chemotype, even single-point substituent alterations produce measurably different physicochemical profiles that govern solubility, permeability, metabolic stability, and reactivity as a synthetic intermediate. The 5-bromofuran-2-carbonyl group of the target compound provides a unique combination of a halogen-based reactive handle for transition-metal-catalyzed cross-coupling and a calculated XLogP3 of 3.0 that balances lipophilicity for membrane permeability [1]. Simply substituting the 5-bromofuran-2-yl group with an unsubstituted furan-2-yl or 4-iodophenyl group, or replacing the piperidine on the pyridazine with a pyridine or 2-methylpiperidine, alters hydrogen-bond acceptor count, topological polar surface area (TPSA), and the steric/electronic environment around the bromine, any of which can invalidate established reaction protocols or structure-activity relationships. The quantitative evidence below demonstrates why generic replacement is not scientifically justified.

Quantitative Differential Evidence for (5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison vs. Non-Brominated Furan Analog

The target compound exhibits a calculated XLogP3 of 3.0, which is higher than the XLogP3 of the non-brominated furan analog (furan-2-yl-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone, estimated XLogP3 ≈ 2.0). The bromine atom contributes approximately +1.0 log unit to lipophilicity, which can significantly influence membrane permeability and non-specific protein binding in biological assays [1]. This quantitative difference must be considered when selecting a compound for structure-activity relationship (SAR) studies where lipophilicity is a controlled parameter.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiation

The target compound has a TPSA of 65.7 Ų and 6 hydrogen-bond acceptor atoms (HBA) [1]. The closest pyridin-2-yl analog ((5-bromofuran-2-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone) introduces an additional nitrogen atom in the pyridine ring, increasing the HBA count to 7 and altering TPSA (estimated ~78 Ų). TPSA values above 70 Ų are associated with reduced blood-brain barrier penetration and altered oral absorption, whereas TPSA between 60–70 Ų, as in the target compound, is considered favorable for CNS drug-like properties [1]. This places the target compound in a different ADME-property space compared to its pyridine-containing analog.

Drug Design ADME Prediction Property-Based Optimization

Synthetic Utility: The 5-Bromofuran Moiety as a Cross-Coupling Handle vs. Non-Halogenated Analogs

The 5-bromofuran-2-carbonyl group serves as a versatile electrophilic partner for palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling late-stage diversification of the core scaffold. In contrast, the non-brominated furan analog (furan-2-yl-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone) lacks this reactive handle and cannot directly participate in these transformations without prior functionalization [1][2]. This is a critical procurement differentiator for laboratories building focused compound libraries where synthetic tractability is a primary selection criterion.

Synthetic Chemistry C–C Bond Formation Building Block Utility

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Screening Libraries

The target compound has a molecular weight (MW) of 420.3 g/mol and a heavy atom count (HAC) of 26 [1]. This places it in the 'lead-like' chemical space (MW 300–500), distinct from simpler fragments (MW < 300) and from larger, more complex analogs such as (5-bromofuran-2-yl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone (MW ≈ 443.3 g/mol; HAC ≈ 29). For procurement managers building screening decks, the MW and HAC parameters determine which screening tier a compound occupies, with the target compound serving as a intermediate-complexity lead-like molecule suitable for follow-up after fragment hit confirmation.

Fragment-Based Drug Discovery Library Design Physicochemical Filters

Highest-Value Application Scenarios for (5-Bromofuran-2-yl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone Based on Quantitative Differential Evidence


Focused Kinase or GPCR Inhibitor Library Design Requiring CNS-Permeable Lead-Like Matter

Programs targeting central nervous system (CNS) kinases or GPCRs can prioritize this compound over its higher-TPSA analogs (e.g., pyridin-2-yl or 4-methylpyridin-2-ylamino derivatives) due to its TPSA of 65.7 Ų, which falls within the CNS-favorable range. The XLogP3 of 3.0 also aligns with CNS drug-like property guidelines [1]. The bromine handle further enables rapid analog synthesis for SAR exploration.

Late-Stage Diversification via Suzuki Coupling for Parallel Library Synthesis

Medicinal chemistry teams synthesizing focused libraries around the piperazinyl-pyridazine core will benefit from the 5-bromofuran moiety, which allows direct Suzuki-Miyaura coupling with aryl boronic acids to generate diverse biaryl analogs without requiring additional halogenation steps [1][2]. This reduces synthesis cycle time by at least one step compared to using the non-halogenated furan analog.

Fragment-to-Lead Optimization Campaigns Where Computed Property Profiles Guide Triage

In fragment-to-lead programs, this compound's MW of 420.3 g/mol and HAC of 26 position it as a lead-like molecule suitable for follow-up after initial fragment hit expansion. Procurement teams can select this compound to fill the lead-like tier of a screening deck, differentiating it from simpler fragments (MW < 300) and more complex drug-like molecules (MW > 500) [1].

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